

Technical Guide: Methyl 4-chloro-6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-chloro-6-(hydroxymethyl)picolinate
Cat. No.:	B026580

[Get Quote](#)

CAS Number: 109880-43-5

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-chloro-6-(hydroxymethyl)picolinate**, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its application in the development of targeted cancer therapies, specifically as a building block for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Compound Properties


Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative with the molecular formula $C_8H_8ClNO_3$.^[1] Its structural features, including a chloro-substituent, a hydroxymethyl group, and a methyl ester, make it a versatile reagent in medicinal chemistry.

Property	Value	Source
CAS Number	109880-43-5	[1]
Molecular Formula	C ₈ H ₈ ClNO ₃	[1]
Molecular Weight	201.61 g/mol	
Melting Point	118.2-119.1 °C	
Boiling Point (Predicted)	355.4±42.0 °C	
Density (Predicted)	1.377±0.06 g/cm ³	
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	

Synthesis and Experimental Protocol

A detailed experimental protocol for the synthesis of **Methyl 4-chloro-6-(hydroxymethyl)picolinate** is not readily available in the public domain. However, a plausible synthetic route can be adapted from the preparation of the closely related isomer, methyl 4-chloro-6-(hydroxymethyl)nicotinate.[\[2\]](#) This proposed synthesis involves a two-step process starting from a suitable dimethyl pyridine-dicarboxylate precursor.

Proposed Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Methyl 4-chloro-6-(hydroxymethyl)picolinate**.

Step 1: Selective Reduction

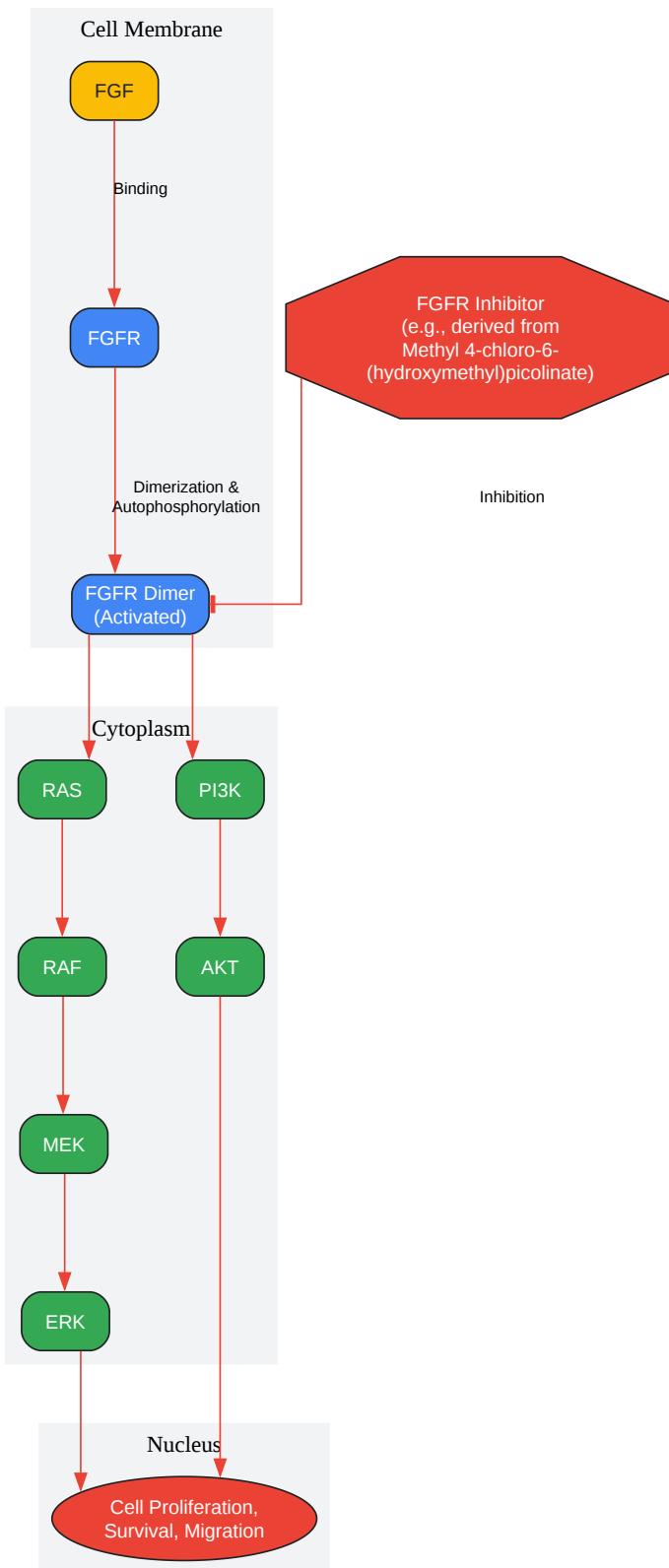
The synthesis would commence with the selective reduction of one of the ester groups of a dimethyl pyridine-2,6-dicarboxylate derivative.

- Reactants: Dimethyl pyridine-2,6-dicarboxylate, Sodium borohydride (NaBH_4).
- Solvent: A mixture of Tetrahydrofuran (THF) and Ethanol.
- Temperature: 0°C.
- Procedure: Sodium borohydride is added to a solution of the starting pyridine dicarboxylate in a THF/ethanol mixture at 0°C. The reaction selectively reduces one of the carboxylate groups to a hydroxymethyl group, yielding methyl 6-(hydroxymethyl)picolinate.

Step 2: Chlorination

The intermediate hydroxymethyl picolinate is then subjected to chlorination.

- Reactant: Methyl 6-(hydroxymethyl)picolinate, Phosphorus oxychloride (POCl_3).
- Condition: Reflux.
- Procedure: The intermediate is treated with phosphorus oxychloride under reflux conditions to introduce a chlorine atom at the 4-position of the pyridine ring, yielding the final product, **Methyl 4-chloro-6-(hydroxymethyl)picolinate**.


Application in Drug Discovery: A Precursor to FGFR Inhibitors

Methyl 4-chloro-6-(hydroxymethyl)picolinate serves as a crucial building block in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds. This core structure is present in numerous potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.^[3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention.^[4]

The chloro- and hydroxymethyl- functionalities of **Methyl 4-chloro-6-(hydroxymethyl)picolinate** provide reactive handles for the construction of the more complex pyrido[2,3-d]pyrimidin-7(8H)-one core, which is central to the activity of many FGFR inhibitors.

FGFR Signaling Pathway and Inhibition:

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their receptors, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and migration. In many cancers, aberrant FGFR signaling leads to uncontrolled cell growth. FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing phosphorylation and halting the downstream signaling cascade.

[Click to download full resolution via product page](#)

Caption: Simplified FGFR signaling pathway and the mechanism of its inhibition.

Quantitative Data of a Representative FGFR Inhibitor

The utility of **Methyl 4-chloro-6-(hydroxymethyl)picolinate** as a synthetic intermediate is underscored by the potent biological activity of the final compounds. Below is a table summarizing the *in vitro* inhibitory activity of PRN1371, a notable FGFR inhibitor whose synthesis can conceptually involve intermediates derived from similar building blocks.

Compound	Target	IC ₅₀ (nM)	Reference
PRN1371	FGFR1	1.3	[4]
FGFR2	1.6	[4]	
FGFR3	0.9	[4]	
FGFR4	4.1	[4]	

This data highlights the high potency of FGFR inhibitors that can be synthesized using a platform that may include intermediates like **Methyl 4-chloro-6-(hydroxymethyl)picolinate**.

Conclusion

Methyl 4-chloro-6-(hydroxymethyl)picolinate is a valuable chemical intermediate with significant applications in the field of medicinal chemistry and drug development. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidin-7(8H)-one core of potent FGFR inhibitors. This guide provides a foundational understanding of its properties, a potential synthetic route, and its role in the development of targeted cancer therapies, offering valuable insights for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 4-CHLORO-6-(HYDROXYMETHYL)PICOLINATE | 109880-43-5 [chemicalbook.com]
- 2. Methyl 4-chloro-6-(hydroxymethyl)nicotinate () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 4-chloro-6-(hydroxymethyl)picolinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026580#methyl-4-chloro-6-hydroxymethyl-picoline-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com